1-Methoxypiperazine
Overview
Description
1-Methoxypiperazine is an organic compound belonging to the piperazine family, characterized by the presence of a methoxy group attached to the piperazine ring. Its molecular formula is C5H12N2O, and it has a molecular weight of 116.16 g/mol . This compound is a colorless liquid with a distinctive amine odor and is soluble in water and common organic solvents .
Preparation Methods
The synthesis of 1-Methoxypiperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-Methoxypiperazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation.
Substitution: As a nucleophile, it participates in alkylation, acylation, and substitution reactions.
Common reagents used in these reactions include hydrogen, alkyl halides, and acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted piperazines .
Scientific Research Applications
1-Methoxypiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used as a corrosion inhibitor in industrial settings, protecting metals from degradation.
Mechanism of Action
The mechanism of action of 1-Methoxypiperazine involves its interaction with molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions that modify its structure and function . The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
1-Methoxypiperazine can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Similar in structure but with a methyl group instead of a methoxy group.
1-Benzylpiperazine: Contains a benzyl group, making it more hydrophobic and altering its reactivity.
1-Phenylpiperazine: Features a phenyl group, which significantly changes its chemical properties and applications.
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
1-methoxypiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-8-7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUWRXBLZVOIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157517-72-1 | |
Record name | 1-methoxypiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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